[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl](methyl)amine dihydrochloride
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Overview
Description
(2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group, a chlorine atom, and a methylamine group attached to the imidazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors.
Substitution Reactions: The butyl and chlorine groups are introduced through substitution reactions.
Methylamine Addition: The methylamine group is added through nucleophilic substitution reactions, where methylamine reacts with the imidazole derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds.
Scientific Research Applications
(2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation .
Comparison with Similar Compounds
(2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride can be compared with other imidazole derivatives:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Metronidazole: An antibiotic and antiprotozoal medication.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease.
Uniqueness
The uniqueness of (2-butyl-5-chloro-1H-imidazol-4-yl)methylamine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H18Cl3N3 |
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Molecular Weight |
274.6 g/mol |
IUPAC Name |
1-(2-butyl-4-chloro-1H-imidazol-5-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H16ClN3.2ClH/c1-3-4-5-8-12-7(6-11-2)9(10)13-8;;/h11H,3-6H2,1-2H3,(H,12,13);2*1H |
InChI Key |
BRPWLZKUFPXMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1)CNC)Cl.Cl.Cl |
Origin of Product |
United States |
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